1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a thieno[3,2-d]pyrimidine core, a phenyl ring substituted with a methylsulfanyl group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl ring with a methylsulfanyl group is then introduced through a substitution reaction, followed by the attachment of the ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Phenyl derivatives with methylsulfanyl groups: These compounds have similar substitution patterns on the phenyl ring.
Uniqueness: 1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-20-11-4-2-10(3-5-11)13(19)8-16-15-14-12(6-7-21-14)17-9-18-15/h2-7,9,13,19H,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRALVCMZCHIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC2=NC=NC3=C2SC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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